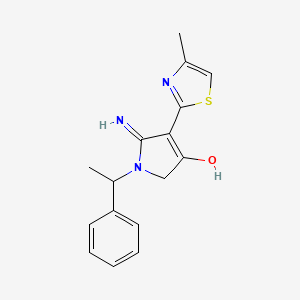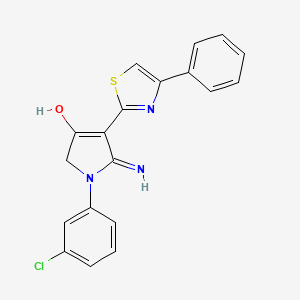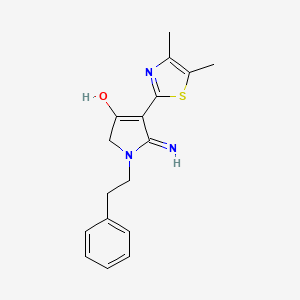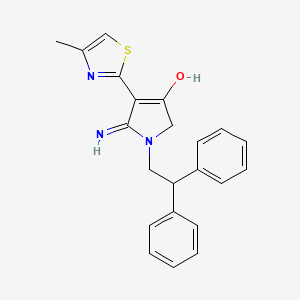![molecular formula C15H18N4O3 B3732080 N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3732080.png)
N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
Overview
Description
N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, commonly known as EKI-785, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
EKI-785 inhibits the activity of EGFR and HER2 by binding to the ATP-binding site of the receptors, preventing their activation and downstream signaling pathways. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, ultimately inhibiting tumor growth.
Biochemical and Physiological Effects:
Studies have shown that EKI-785 can inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, EKI-785 has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using EKI-785 in lab experiments is its specificity for EGFR and HER2, making it a useful tool for studying the role of these receptors in cancer. However, EKI-785 has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on EKI-785. One area of interest is in combination therapy, where EKI-785 could be used in combination with other drugs to enhance its efficacy. Another area of interest is in developing more stable and soluble forms of EKI-785 for easier use in experiments. Finally, further studies are needed to fully understand the potential of EKI-785 in cancer treatment and to identify any potential side effects or limitations.
Scientific Research Applications
EKI-785 has been studied for its potential use in cancer treatment, specifically in inhibiting the growth of tumors. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), both of which are involved in the development and progression of many types of cancer.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-oxo-3H-quinazoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-14-11-3-1-2-4-12(11)17-13(18-14)15(21)16-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLPZXMYLJHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinazoline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731997.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(4-morpholinyl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732008.png)



![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732030.png)



![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732052.png)
![5-amino-1-(1-benzyl-4-piperidinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732063.png)


![2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B3732081.png)